
(hexahydro-1H-pyrrolizin-1-yl)methanol
Übersicht
Beschreibung
(Hexahydro-1H-pyrrolizin-1-yl)methanol, also known as isoretronecanol (CAS 526-63-6), is a bicyclic secondary alcohol with a pyrrolizidine backbone. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), and its structure consists of a hexahydro-1H-pyrrolizine core substituted with a hydroxymethyl group at the 1-position . The InChIKey (KDWFUGKJMBFGJL-UHFFFAOYSA-N) and stereochemical descriptors ((1S,7aS)-configuration) highlight its three-dimensional arrangement, which is critical for its physicochemical and biological properties . A methyl-substituted derivative, (7a-methylhexahydro-1H-pyrrolizin-1-yl)methanol (CAS 727705-47-7), has the formula C₉H₁₇NO, demonstrating how alkyl modifications alter the base structure . This compound is a precursor or analog of pyrrolizidine alkaloids, which are studied for their pharmacological and toxicological profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolizine Derivatives: One common method for synthesizing (hexahydro-1H-pyrrolizin-1-yl)methanol involves the reduction of pyrrolizine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Hydrogenation: Another method involves the hydrogenation of pyrrolizine derivatives in the presence of a catalyst such as palladium on carbon. This method is often used for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation method due to its high yield and cost-effectiveness. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure the complete conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Hexahydro-1H-pyrrolizin-1-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: More saturated derivatives.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
(Hexahydro-1H-pyrrolizin-7a-yl)methanol, also known as HPM, is a bicyclic organic compound with the molecular formula C8H15NO and a molecular weight of approximately 141.21 g/mol. It is a useful research compound with a purity of around 95%.
Biochemical Analysis
(Hexahydro-1H-pyrrolizin-7a-yl)methanol is an intermediate in synthesizing azacycloalkylalkyl heteroaryl ethers, which are cholinergic agonists, suggesting it may interact with enzymes, proteins, and other biomolecules involved in cholinergic signaling. As an intermediate in the synthesis of cholinergic agonists, it may influence cell function by modulating cholinergic signaling pathways, gene expression, and cellular metabolism. At the molecular level, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activities
The biological activity of (Hexahydro-1H-pyrrolizin-7a-yl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes within cells, functioning as an enzyme inhibitor or receptor modulator. Research indicates that this compound may influence signal transduction and gene expression regulation.
(Hexahydro-1H-pyrrolizin-7a-yl)methanol Biological Activities
Activity | Description |
---|---|
Antimicrobial Activity | Preliminary studies suggest that (Hexahydro-1H-pyrrolizin-7a-yl)methanol exhibits significant antimicrobial properties, potentially effective against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. |
Antiparasitic Effects | In vitro studies have demonstrated that derivatives of (Hexahydro-1H-pyrrolizin-7a-yl)methanol possess antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. |
Cytotoxicity | The compound has also been investigated for its cytotoxic effects on cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells, showing promising antiproliferative activity. |
Case Studies
(Hexahydro-1H-pyrrolizin-7a-yl)methanol Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 78.12 |
Enterococcus faecalis | 75.0 |
These results suggest that (Hexahydro-1H-pyrrolizin-7a-yl)methanol could be developed into a therapeutic agent for treating bacterial infections.
Antimalarial Activity of (Hexahydro-1H-pyrrolizin-7a-yl)methanol Derivatives
Test Type | Result |
---|---|
In vitro efficacy | Active against CQ-sensitive/resistant strains |
In vivo efficacy | Effective in mouse P. berghei model |
Toxicity | Low toxicity observed |
Wirkmechanismus
The mechanism of action of (hexahydro-1H-pyrrolizin-1-yl)methanol involves its interaction with specific molecular targets within cells. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares (hexahydro-1H-pyrrolizin-1-yl)methanol with structurally related compounds:
*Example ester: ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-isopropylbutanoate
Key Observations :
- Ethanol vs. Methanol Derivatives: The ethanol analog (C₉H₁₇NO) has a higher molecular weight and boiling point than the methanol base, reflecting increased van der Waals interactions due to the longer alkyl chain .
- Ester Derivatives: Functionalization of the hydroxymethyl group into esters (e.g., butanoate) increases molecular weight and lipophilicity, which may improve membrane permeability in drug design .
Biologische Aktivität
(hexahydro-1H-pyrrolizin-1-yl)methanol, a compound with the molecular formula C8H15NO, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
- Molecular Formula : C8H15NO
- Molecular Weight : 141.21 g/mol
- Structure : The compound features a hexahydro-pyrrolizin moiety, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. It can function as an enzyme inhibitor or receptor modulator, influencing various cellular processes such as signal transduction and gene expression regulation.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
- Antimalarial Properties : In vitro studies have shown that related compounds exhibit antimalarial efficacy, suggesting potential applications for this compound in malaria treatment .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in designing therapeutic agents for various diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(hexahydro-3-(2-bromophenyl)-1H-pyrrolizine) | Contains a bromophenyl substituent | Potential analgesic properties |
(7-Hydroxyhexahydropyrrolizine) | Hydroxyl group at position 7 | May exhibit enhanced solubility and bioactivity |
(2,3-Dihydroxyhexahydropyrrolizine) | Two hydroxyl groups | Increased reactivity due to multiple functional groups |
The structural differences significantly impact their chemical reactivity and biological activities, highlighting the importance of specific functional groups in pharmacological profiles.
Case Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance, one study explored its interactions with various biological receptors and enzymes, revealing its influence on immune responses and cellular functions. These findings underscore the compound's potential as a lead structure in drug development.
Applications in Drug Development
Due to its promising biological activities, this compound is being evaluated for various applications in drug discovery:
- Lead Compound for Antimicrobial Agents : The compound's structural characteristics make it a valuable candidate for developing new antimicrobial therapies.
- Potential Antimalarial Drug : Given the preliminary evidence of antimalarial activity, further research could position this compound as a novel treatment option against malaria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (hexahydro-1H-pyrrolizin-1-yl)methanol, and how do reaction conditions influence stereochemical outcomes?
The synthesis of this compound typically involves cyclization or functionalization of pyrrolizidine precursors. A palladium-catalyzed aminoalkynylation strategy has been employed to construct bicyclic heterocycles, including derivatives of this compound, with precise control over stereochemistry . Key parameters include temperature (e.g., reflux in xylene for 25–30 hours), solvent polarity, and catalyst selection. For example, stereochemical outcomes may vary between (1S,7aR) and (1R,7aS) configurations depending on reaction conditions, as observed in the synthesis of (±)-Trachelanthamidine .
Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?
X-ray crystallography remains the gold standard for resolving stereochemistry. Software suites like SHELXL (part of the SHELX system) are widely used for refining small-molecule structures, particularly for resolving hydrogen bonding and torsional angles in heterocycles . For NMR analysis, - and -NMR should focus on distinguishing between axial and equatorial protons in the hexahydro-pyrrolizine ring, with chemical shifts typically appearing at δ 1.5–3.0 ppm for aliphatic protons and δ 3.5–4.5 ppm for the methanol substituent .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Recrystallization from methanol or ethanol is effective for removing polar byproducts, as demonstrated in the isolation of structurally similar pyrrolizidine derivatives . For chromatographic purification, silica gel columns with gradient elution (e.g., 5–20% methanol in dichloromethane) are preferred. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases can resolve enantiomeric impurities .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing diastereomer formation?
Optimization requires balancing kinetic vs. thermodynamic control. For example, lower reaction temperatures (0–25°C) favor kinetic products, while prolonged heating (e.g., 60°C in DMF) may shift equilibria toward thermodynamically stable diastereomers . Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) can enhance enantioselectivity, as shown in the synthesis of related bicyclic amines .
Q. What analytical techniques are critical for resolving contradictions in reported stereochemical assignments of this compound derivatives?
Discrepancies often arise from misassignment of axial/equatorial substituents. Combining - COSY and NOESY NMR experiments can clarify spatial relationships between protons. For ambiguous cases, single-crystal X-ray diffraction with SHELX refinement is definitive . Computational methods (DFT or molecular mechanics) can corroborate experimental data by predicting lowest-energy conformers .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
this compound is susceptible to oxidation at the secondary alcohol moiety. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Buffered solutions (pH 6–7) in inert atmospheres (N) are recommended for long-term storage .
Q. What role does the pyrrolizidine core play in modulating biological activity, and how can this be validated experimentally?
The pyrrolizidine scaffold is associated with bioactivity in alkaloids, but its safety profile requires rigorous toxicological screening. In vitro assays (e.g., cytochrome P450 inhibition) and in vivo models (rodent hepatotoxicity studies) are critical. For example, structural analogs have shown dose-dependent hepatotoxicity due to metabolic activation of the pyrrolizidine ring .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict interactions with biological targets like enzymes or receptors. Focus on optimizing hydrogen bonding (via the methanol group) and hydrophobic interactions (pyrrolizine core). Free-energy perturbation (FEP) calculations may refine binding affinity predictions .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The compound’s toxicity profile necessitates adherence to OSHA guidelines. Use fume hoods for synthesis, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must comply with EPA regulations for pyrrolizidine derivatives due to potential environmental persistence .
Q. Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
Parameter | Conditions | Outcome (Yield/Stereopurity) | Reference |
---|---|---|---|
Catalyst | Pd(OAc), chiral ligand | 85% yield, >90% ee | |
Solvent | Xylene, reflux | 70% yield, mixed diastereomers | |
Purification | Recrystallization (MeOH) | >95% purity |
Table 2. Analytical Techniques for Structural Validation
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902769 | |
Record name | NoName_3323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.